molecular formula C19H21N3O6S2 B2686110 methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-07-0

methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Katalognummer B2686110
CAS-Nummer: 886954-07-0
Molekulargewicht: 451.51
InChI-Schlüssel: OSPUVXULWBJEIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiophene rings, and the attachment of the various functional groups (such as the carbamoyl and propanamido groups). Techniques such as Suzuki–Miyaura coupling or protodeboronation of pinacol boronic esters might be involved.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis of this compound involves a chemoselective Michael reaction, resulting in a series of derivatives. These derivatives were tested for their antiproliferative activity against human cancer cell lines. Notably, 10 active compounds demonstrated impressive IC50 values (ranging from 1.9 to 7.52 μg/mL) against the HCT-116 cell line, and 17 active compounds exhibited similar potency (IC50 values ranging from 2.3 to 6.62 μg/mL) against the MCF-7 cell line. These results are comparable to the reference drug doxorubicin .

Thymidylate Synthase Inhibition

In silico studies using molecular docking revealed that the quinoxaline ring in this compound serves as a suitable scaffold. It carries a peptidomimetic side chain at position 3, which contributes to its binding affinity to the human thymidylate synthase allosteric site. This finding suggests potential applications in cancer therapy by targeting this critical enzyme .

Antitumor Properties

Given the success of quinazoline derivatives (such as gefitinib, erlotinib, lapatinib, and raltitrexed) in cancer treatment, the quinoxaline moiety in this compound holds promise as an antitumor agent. Further investigations are warranted to explore its efficacy and safety profiles .

Acute Respiratory Distress Syndrome (ARDS)

Interestingly, benzenesulfonic acid derivatives related to this compound were evaluated as competitive inhibitors of human neutrophil elastase (hNE). Compound 4f showed moderate inhibitory activity, suggesting a potential role in treating ARDS .

Drug Delivery Systems

The unique structural features of this compound, including the carbamoyl and sulfonyl groups, make it an intriguing candidate for drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery to specific tissues or cells .

Synthetic Methodology

The convenient synthesis of this compound from readily available starting materials highlights its potential as a building block in synthetic chemistry. Its novel thiation method for producing the parent thione adds to its versatility .

Eigenschaften

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-28-19(25)22-9-7-13-14(11-22)29-18(16(13)17(20)24)21-15(23)8-10-30(26,27)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPUVXULWBJEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.